(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)methanone
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Overview
Description
The compound contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives, as reported in the literature . For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for antioxidant activity .Molecular Structure Analysis
The asymmetric unit of the related compound, 2-(1H-Imidazol-1-yl)-4,6-dimethyl-pyrimidine, consists of two molecules in which the dihedral angles between the planes of the imidazole and pyrimidine rings are 4.8 (1) and 2.1 (1)° .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antimicrobial and Anticancer Activity
A study explored the synthesis of novel heterocyclic compounds, including the mentioned chemical structure, demonstrating significant antimicrobial and in vitro anticancer activities against HepG2 and MCF-7 cell lines. These compounds were also subjected to molecular docking studies to investigate their binding affinities towards different proteins, revealing promising interactions that could explain their biological activities (Fahim et al., 2021).
Antiproliferative Effects in Cancer Cells
Another study focused on anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, which showed significant antiproliferative activity in cervical cancer cells by inducing cell-cycle arrest and activating the p53 pathway, suggesting potential for further investigation as anticancer agents (Kamal et al., 2012).
Synthesis and Biological Evaluation of Derivatives
Research into the synthesis and evaluation of pyrazole and pyrimidine derivatives, including the compound , found these molecules to exhibit high antimicrobial, anticancer, and antioxidant activities. This broad spectrum of biological activity highlights the potential utility of these compounds in developing new therapeutic agents (Hafez et al., 2016).
In Vitro Antiproliferative Activity Against Cancer Cell Lines
Further research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showcased their antiproliferative effect on various human cancer cell lines, identifying several compounds with significant activity which could serve as leads for anticancer drug development (Mallesha et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine is the PI3K/AKT/mTOR signaling pathway . This pathway plays a key role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
The compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins . This inhibition disrupts the normal functioning of the PI3K/AKT/mTOR signaling pathway .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway. The compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine’s action on this pathway leads to downstream effects such as the disruption of tumor growth, proliferation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine’s action include the inhibition of the phosphorylation of AKT and S6 proteins . This results in the disruption of the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of tumor growth, proliferation, and apoptosis .
Properties
IUPAC Name |
[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N10O/c1-15-26-17(12-20(27-15)31-6-3-4-25-31)21(32)29-10-8-28(9-11-29)18-13-19(24-14-23-18)30-7-5-22-16(30)2/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYLAUNOKWLRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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